Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)-
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Overview
Description
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- is an organic compound with a unique structure that includes a six-membered cyclohexylidene ring and an ester functional group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- typically involves the esterification of acetic acid with (3,3-dimethylcyclohexylidene)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (3,3-dimethylcyclohexylidene)acetic acid.
Reduction: Formation of (3,3-dimethylcyclohexylidene)ethanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and (3,3-dimethylcyclohexylidene)ethanol, which can further participate in biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-: Similar structure but with a methyl ester group instead of an ethyl ester.
Acetic acid, (3,3-dimethylcyclohexylidene)-, propyl ester, (2E)-: Similar structure but with a propyl ester group.
Uniqueness
The ethyl ester group in acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- provides unique reactivity and solubility properties compared to its methyl and propyl counterparts. This makes it particularly useful in specific synthetic applications and industrial processes.
Properties
CAS No. |
37722-78-4 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl (2E)-2-(3,3-dimethylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-11(13)8-10-6-5-7-12(2,3)9-10/h8H,4-7,9H2,1-3H3/b10-8+ |
InChI Key |
BKHNGPZOPOPDCJ-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCC(C1)(C)C |
Canonical SMILES |
CCOC(=O)C=C1CCCC(C1)(C)C |
Origin of Product |
United States |
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